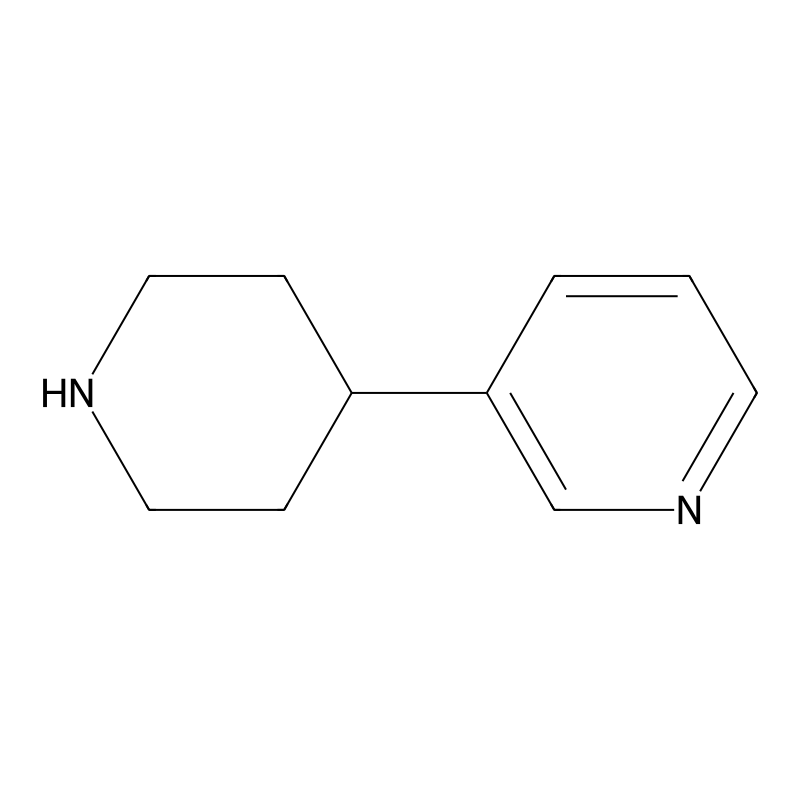3-(Piperidin-4-yl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pharmaceutical Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents .
Method of Application: A series of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .
Results or Outcomes: ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Antiviral Applications
Piperidine derivatives are being utilized in different ways as antiviral agents .
Antimalarial Applications
Piperidine derivatives are being utilized in different ways as antimalarial agents .
Antimicrobial Applications
Piperidine derivatives are being utilized in different ways as antimicrobial agents .
Antihypertension Applications
Piperidine derivatives are being utilized in different ways as antihypertension agents .
3-(Piperidin-4-yl)pyridine is a heterocyclic organic compound characterized by the presence of a piperidine ring attached to a pyridine moiety. Its chemical formula is , and it features a piperidine group at the 3-position of the pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
- Acylation: The compound can undergo acylation, where an acyl group is introduced to the nitrogen atom of the piperidine ring.
- Alkylation: Alkyl groups can be added to the nitrogen atom, enhancing its reactivity.
- Reductive Amination: This reaction allows for the formation of secondary amines by reacting with aldehydes or ketones in the presence of reducing agents .
Research indicates that 3-(Piperidin-4-yl)pyridine exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as:
- Lysine-specific demethylase inhibitors: Compounds related to this structure have shown promise in inhibiting enzymes involved in epigenetic regulation, which could have implications for cancer therapy .
- Neuropharmacological agents: The piperidine moiety is often associated with compounds that modulate neurotransmitter systems, potentially influencing conditions such as depression and anxiety .
The synthesis of 3-(Piperidin-4-yl)pyridine typically involves several steps:
- Formation of the Pyridine Ring: Starting from appropriate precursors, a pyridine ring can be synthesized using methods such as cyclization reactions.
- Piperidine Attachment: The piperidine group can be introduced via nucleophilic substitution or coupling reactions, often utilizing reagents that facilitate the formation of C-N bonds .
- Purification and Characterization: The final product is purified through techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
3-(Piperidin-4-yl)pyridine has several applications in various fields:
- Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting various biological pathways.
- Chemical Research: The compound is utilized in studies exploring reaction mechanisms and synthetic methodologies.
- Material Science: Its derivatives may find applications in creating functional materials due to their unique electronic properties .
Interaction studies involving 3-(Piperidin-4-yl)pyridine focus on its binding affinities and mechanisms of action with biological targets. Notable findings include:
- Protein Kinase Inhibition: Some derivatives have been shown to inhibit specific kinases, suggesting potential roles in regulating cell signaling pathways .
- Receptor Binding: Studies indicate that this compound may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance .
Several compounds share structural similarities with 3-(Piperidin-4-yl)pyridine, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Piperidinylpyridine | Contains a piperidinyl group | Exhibits different receptor binding profiles |
| 4-(Piperidin-1-yl)pyrimidine | Substituted at the 4-position with piperidine | Potential anti-cancer activity |
| 2-(Piperidin-4-yl)pyrimidine | Piperidine at the 2-position | Different metabolic pathways |
| 3-(Piperidin-2-yl)pyridine | Piperidine at the 2-position | Distinct pharmacological effects |
Uniqueness
The uniqueness of 3-(Piperidin-4-yl)pyridine lies in its specific positioning of functional groups, which influences its biological activity and potential therapeutic applications compared to other similar compounds. Its ability to modulate enzyme activity and receptor interactions makes it a valuable candidate for further research in drug development.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
Pictograms

Irritant








